3-[4-(Trimethylsilyl)phenyl]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17NSi |
|---|---|
Molecular Weight |
227.38 g/mol |
IUPAC Name |
trimethyl-(4-pyridin-3-ylphenyl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)14-8-6-12(7-9-14)13-5-4-10-15-11-13/h4-11H,1-3H3 |
InChI Key |
ZDOYDEGXJPGFSO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 3 4 Trimethylsilyl Phenyl Pyridine
Electrophilic and Nucleophilic Aromatic Substitution on Pyridine (B92270) and Phenyl Rings
The presence of two distinct aromatic rings in 3-[4-(trimethylsilyl)phenyl]pyridine allows for a diverse range of aromatic substitution reactions. The regioselectivity of these reactions is dictated by the inherent electronic nature of each ring and the directing effects of the substituents.
The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution on the pyridine ring significantly more challenging than on benzene (B151609) and typically requires harsh reaction conditions. wikipedia.org When such reactions do occur, substitution is directed to the 3-position (C-3) and 5-position (C-5), as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate carbocation, often referred to as a sigma complex or arenium ion. nih.govmasterorganicchemistry.combyjus.com For this compound, the available positions for electrophilic attack on the pyridine ring are C-2, C-4, C-5, and C-6. Based on electronic principles, electrophilic attack is most likely to occur at the C-5 position, which is meta to the ring nitrogen and electronically similar to the C-3 position. A modern approach for the selective 3-halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which could be applicable here. chemrxiv.orgnih.govnsf.govchemrxiv.org
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). bas.bgresearchgate.net This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. bas.bgresearchgate.net For nucleophilic attack to occur, a good leaving group, such as a halide, must be present at one of these activated positions.
The phenyl ring is substituted with a trimethylsilyl (B98337) group and a 3-pyridyl group. The trimethylsilyl group is known to be an ortho-, para-directing group for electrophilic aromatic substitution, primarily through hyperconjugation and the beta-carbocation stabilizing effect of silicon. The 3-pyridyl group, being electron-withdrawing through an inductive effect, acts as a deactivating and meta-directing group. Therefore, the regiochemical outcome of electrophilic substitution on the phenyl ring will be a result of the interplay between these two directing effects. The ortho-directing silyl (B83357) group and the meta-directing pyridyl group would both favor substitution at the positions ortho to the silyl group (and meta to the pyridyl group). Another important reaction for arylsilanes is ipso-substitution, where the electrophile directly replaces the trimethylsilyl group. wikipedia.org This is a common pathway, especially with strong electrophiles.
| Ring | Reaction Type | Directing Group(s) | Predicted Position of Substitution |
|---|---|---|---|
| Pyridine | Electrophilic | Nitrogen (meta-directing) | C-5 |
| Pyridine | Nucleophilic (with leaving group at C-2, C-4, or C-6) | Nitrogen (ortho/para-activating) | C-2, C-4, C-6 |
| Phenyl | Electrophilic | -Si(CH₃)₃ (ortho, para-directing) -Pyridyl (meta-directing) | C-3' and C-5' (ortho to silyl, meta to pyridyl) |
| Phenyl | Electrophilic (Ipso) | -Si(CH₃)₃ | C-4' (replacement of TMS group) |
Chemical Transformations Involving the Trimethylsilyl Group
The trimethylsilyl group is not merely a spectator substituent; it is a versatile functional handle that can be strategically employed in a variety of chemical transformations.
The carbon-silicon bond in aryltrimethylsilanes can be selectively cleaved under various conditions, a process known as desilylation or protodesilylation if replaced by a proton. This reaction is highly valuable as it allows for the installation of other functional groups at the position formerly occupied by the silyl group. Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are commonly used for this purpose due to the high strength of the silicon-fluorine bond, which provides a strong thermodynamic driving force for the reaction. nih.govnih.govresearchgate.netorgsyn.org The reaction proceeds through a pentacoordinate silicate (B1173343) intermediate. The resulting aryl anion can then be trapped with various electrophiles, leading to a wide range of functionalized products. Recently, a visible-light-induced, thiyl radical-mediated desilylation of arylsilanes has been developed, offering a mild and metal-free alternative. nih.gov
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Most common method; forms a strong Si-F bond. nih.govnih.gov |
| Cesium fluoride (CsF) | DMF or DMSO, Elevated Temperature | Alternative fluoride source. |
| Hydrofluoric acid (HF) | Pyridine, Acetonitrile (B52724) | Effective but requires careful handling. |
| Trifluoroacetic acid (TFA) | CH₂Cl₂ or neat, Room Temperature | Acid-catalyzed protodesilylation. |
| Disulfides / Visible Light | Photocatalyst, Room Temperature | Mild, radical-based method. nih.gov |
The trimethylsilyl group can also serve as a transient directing group in synthetic sequences. In this role, it is first installed to control the regioselectivity of a subsequent reaction and is then removed in a later step. A notable application of this strategy is in transition metal-catalyzed C-H functionalization. For instance, rhodium-catalyzed C-H silylation of arenes can install a silyl group at a specific position, often governed by steric factors. researchgate.netnih.gov This newly installed silyl group can then direct further functionalization, for example, ortho-metalation, before being removed. This approach allows for the functionalization of C-H bonds that might otherwise be difficult to access.
Transition Metal-Catalyzed C-H Functionalization of Aromatic Rings
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. In the context of this compound, the pyridine nitrogen can act as a directing group, coordinating to the metal center and facilitating the activation of C-H bonds on the phenyl ring, typically at the ortho positions (C-2' and C-6'). rsc.org
Palladium and rhodium are the most commonly employed metals for this type of transformation. nih.gov For example, palladium(II)-catalyzed ortho-arylation of 2-phenylpyridines with arylboronic acids or potassium aryltrifluoroborates is a well-established reaction. bohrium.comsci-hub.rusci-hub.ru While the substrate is a 3-phenylpyridine (B14346), the same principle of pyridine-directed cyclometalation can be applied. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, forming a five-membered palladacycle intermediate. This intermediate can then undergo oxidative addition with an aryl halide or transmetalation with an organometallic reagent, followed by reductive elimination to afford the ortho-functionalized product and regenerate the active catalyst. The para-trimethylsilyl group is not expected to sterically hinder the C-H activation at the ortho positions of the phenyl ring.
| Catalyst | Coupling Partner | Oxidant/Additive | Solvent | Typical Reaction |
|---|---|---|---|---|
| Pd(OAc)₂ | Arylboronic acids | TBHP, Cu(OTf)₂ | DCE, Toluene | Ortho-arylation sci-hub.ru |
| Pd(OAc)₂ | Potassium aryltrifluoroborates | Cu(OAc)₂, Benzoquinone | 1,4-Dioxane | Ortho-arylation sci-hub.ru |
| [RhCp*Cl₂]₂ | Alkenes, Alkynes | Cu(OAc)₂ | DCE, MeOH | Ortho-alkenylation/annulation nih.gov |
| Ru(II) complexes | Aryl halides | K₂CO₃, Pivalic Acid | NMP, Water | Ortho-arylation researchgate.net |
Oxidation and Reduction Pathways of the Nitrogen Heterocycle and Phenyl Moieties
The pyridine and silyl-substituted phenyl moieties of this compound can undergo selective oxidation and reduction reactions.
Oxidation of the pyridine ring at the nitrogen atom is a common transformation, typically yielding the corresponding pyridine N-oxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this purpose. bas.bgmasterorganicchemistry.comorganic-chemistry.org The resulting N-oxide exhibits altered reactivity compared to the parent pyridine; it is more activated towards electrophilic substitution (at C-2 and C-4) and can also participate in various rearrangement and deoxygenation reactions. The trimethylsilylphenyl group is generally stable under these conditions. The Si-C bond can be oxidized to a Si-O bond (a key step in the Fleming-Tamao oxidation), but this usually requires a two-step process involving conversion of the aryl silane (B1218182) to a halosilane or alkoxysilane followed by oxidation with a peroxy acid, often in the presence of a fluoride source. nih.govacs.org
Reduction of the pyridine ring can be achieved through catalytic hydrogenation, which typically saturates the ring to form the corresponding piperidine (B6355638) derivative. Various heterogeneous catalysts, such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), and rhodium oxide (Rh₂O₃), are effective for this transformation, often requiring elevated pressures of hydrogen gas and sometimes acidic conditions to protonate the pyridine nitrogen and facilitate the reduction. rsc.orgasianpubs.org The choice of catalyst and reaction conditions can sometimes allow for the isolation of partially reduced intermediates like tetrahydropyridines. liv.ac.ukresearchgate.net The phenyl ring and the trimethylsilyl group are generally inert to these hydrogenation conditions.
| Reaction Type | Reagent(s) | Moiety Transformed | Product |
|---|---|---|---|
| Oxidation | m-CPBA | Pyridine Nitrogen | Pyridine N-oxide |
| Reduction | H₂, PtO₂ or Rh₂O₃ | Pyridine Ring | Piperidine |
| Reduction (Transfer Hydrogenation) | HCOOH-NEt₃, [Cp*RhCl₂]₂ | Pyridinium (B92312) Salt | Tetrahydropyridine or Piperidine liv.ac.ukresearchgate.net |
Mechanistic Investigations of Key Reactions
The diverse reactivity of this compound is underpinned by several fundamental reaction mechanisms.
Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. First, the π-system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. This step is typically the rate-determining step as it involves the disruption of aromaticity. masterorganicchemistry.comlibretexts.org In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. byjus.com The regioselectivity is determined by the stability of the intermediate arenium ion.
Nucleophilic Aromatic Substitution: On the pyridine ring (bearing a leaving group), this reaction generally follows a bimolecular addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, particularly through delocalization of the negative charge onto the ring nitrogen, is crucial. bas.bg In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Fluoride-Mediated Desilylation: The mechanism involves the attack of the fluoride ion on the silicon atom of the trimethylsilyl group to form a hypervalent, pentacoordinate silicate intermediate. This species is unstable and readily undergoes cleavage of the C-Si bond to generate an aryl anion and fluorotrimethylsilane. The stability of the resulting aryl anion and the high bond energy of the Si-F bond are the primary driving forces for this reaction. nih.gov
Advanced Spectroscopic and Structural Elucidation of 3 4 Trimethylsilyl Phenyl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the molecular structure of 3-[4-(trimethylsilyl)phenyl]pyridine in solution. The chemical shifts observed are indicative of the electronic environment of each nucleus, influenced by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating trimethylsilyl (B98337) group.
¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals for the trimethylsilyl (TMS) group and the aromatic protons of both the pyridine and phenyl rings. The nine protons of the TMS group typically appear as a sharp singlet at approximately 0.19-0.25 ppm, shifted significantly upfield due to the electropositive nature of silicon. chemicalbook.com The protons on the phenyl and pyridine rings resonate in the aromatic region (typically 7.0-9.0 ppm). The protons on the silylated phenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted pattern. The pyridine protons exhibit more complex splitting patterns due to spin-spin coupling, with protons adjacent to the nitrogen atom (positions 2 and 6) generally appearing at the most downfield shifts. For the parent 3-phenylpyridine (B14346), proton signals are observed at approximately 8.84, 8.57, 7.82, 7.54, 7.44, and 7.37 ppm. chemicalbook.com The presence of the TMS group on the phenyl ring will slightly alter these shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the TMS group resonate strongly upfield, typically near 0 ppm. The aromatic carbons display signals in the range of 120-160 ppm. The carbon atom directly bonded to the silicon (ipso-carbon) is expected around 140-145 ppm, while the other phenyl and pyridine carbons can be assigned based on their electronic environment and by comparison with related structures like phenyltrimethylsilane (B1584984) and 3-phenylpyridine. nih.govipb.pt
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data are predicted values based on known spectroscopic data for analogous compounds such as phenyltrimethylsilane and 3-phenylpyridine. chemicalbook.comchemicalbook.com
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Si(CH₃)₃ | ~0.25 | Singlet |
| ¹H | Phenyl-H | ~7.4-7.7 | Multiplet |
| ¹H | Pyridine-H | ~7.3-8.9 | Multiplet |
| ¹³C | Si(CH₃)₃ | ~ -1.0 | - |
| ¹³C | Phenyl C-Si | ~142 | - |
| ¹³C | Aromatic C-H | ~123-137 | - |
| ¹³C | Pyridine C-N | ~148-150 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Bond Characterization
Vibrational spectroscopy provides critical insights into the functional groups and bond characteristics of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A prominent feature is the symmetric deformation of the Si-(CH₃)₃ group, which gives rise to a strong band around 1250 cm⁻¹. mpg.de The Si-C (phenyl) stretching vibration is typically observed in the 840-870 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyridine and phenyl rings are found in the 1400-1600 cm⁻¹ region. elixirpublishers.com
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar or symmetric vibrations. The symmetric "breathing" modes of the aromatic rings are often strong in the Raman spectrum, appearing in the fingerprint region (around 1000-1600 cm⁻¹). researchgate.netresearchgate.net The Si-C bond vibrations are also Raman active. The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes, confirming the presence of both the pyridyl and trimethylsilylphenyl moieties. researchgate.net
Interactive Data Table: Key Vibrational Frequencies Note: Frequencies are based on characteristic values for trimethylsilylarenes and phenylpyridines. mpg.denih.govelixirpublishers.com
| Frequency (cm⁻¹) | Assignment | Spectroscopy Method | Intensity |
|---|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | IR, Raman | Medium-Weak |
| ~1600-1400 | Aromatic C=C and C=N Stretch | IR, Raman | Strong-Medium |
| ~1250 | Si-(CH₃)₃ Symmetric Deformation | IR | Strong |
| ~1030 | Ring Breathing Mode | Raman | Strong |
| ~860-840 | Si-C (Aryl) Stretch | IR | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions and Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of the molecule, which are governed by its extended π-conjugated system.
UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to exhibit absorption bands characteristic of π→π* transitions within the biphenyl-like aromatic system. Phenylpyridine derivatives typically show strong absorption bands in the UV region, generally below 300 nm. nih.gov The introduction of the trimethylsilyl group, a weak auxochrome, may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted 3-phenylpyridine due to σ-π conjugation. researchgate.net
Fluorescence Spectroscopy: Many phenylpyridine derivatives are known to be fluorescent. wikipedia.org Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence emission. The emission wavelength and quantum yield are sensitive to the molecular structure and solvent polarity. The emission is likely to originate from the lowest singlet excited state (S₁) of the π-conjugated system. The energy difference between the absorption and emission maxima (the Stokes shift) provides information about the geometric relaxation in the excited state.
Interactive Data Table: Expected Photophysical Properties Note: Values are estimations based on data for related phenylpyridine and silyl-aromatic compounds. nih.govresearchgate.net
| Parameter | Expected Value | Solvent | Associated Transition |
|---|---|---|---|
| Absorption λₘₐₓ | ~250-280 nm | Ethanol | π→π* |
| Emission λₘₐₓ | >300 nm | Ethanol | S₁→S₀ |
| Stokes Shift | >30 nm | Ethanol | - |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Supramolecular Interactions
Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this analysis would confirm the connectivity and reveal the conformation of the molecule.
The key structural parameter of interest is the dihedral angle between the planes of the pyridine and phenyl rings. In related biphenyl (B1667301) systems, this angle is typically non-zero due to steric hindrance between ortho-hydrogens, leading to a twisted conformation. researchgate.net The crystal packing would be influenced by intermolecular interactions, such as C-H···π and potential C-H···N hydrogen bonds, which dictate the supramolecular architecture. Analysis of the crystal structure of related compounds, such as 3-phenylpyridinium hydrogensquarate, shows complex hydrogen bonding networks that organize the molecules into layers or other motifs. nih.gov
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~6.0 |
| b (Å) | ~11.0 |
| c (Å) | ~15.0 |
| β (°) | ~95 |
| Volume (ų) | ~990 |
| Z (molecules/unit cell) | 4 |
| Phenyl-Pyridine Dihedral Angle (°) | ~20-40 |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, confirming the elemental composition, and to analyze its fragmentation pathways under ionization.
Accurate Mass Determination: Using a technique like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), HRMS can measure the mass of the protonated molecule [M+H]⁺ with high precision (typically <5 ppm error), allowing for unambiguous confirmation of the chemical formula C₁₄H₁₇NSi. bris.ac.uknih.gov
Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner. For silylated aromatic compounds, a common and often base peak in the spectrum is the [M-CH₃]⁺ ion, resulting from the loss of a methyl radical from the TMS group. sci-hub.se This fragment is particularly stable. Subsequent fragmentation could involve the loss of the entire TMS group or cleavages within the aromatic framework. Key fragment ions for phenyltrimethylsilane include m/z 135 ([M-CH₃]⁺) and m/z 105. chemicalbook.com The presence of the pyridine ring introduces additional fragmentation pathways, potentially involving the loss of HCN or other nitrogen-containing fragments.
Interactive Data Table: Predicted Major Mass Fragments Note: The fragmentation data is predicted based on established fragmentation rules for trimethylsilylarenes. chemicalbook.comsci-hub.se
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 227 | [C₁₄H₁₇NSi]⁺ (Molecular Ion, M⁺) | - |
| 212 | [M - CH₃]⁺ | •CH₃ |
| 154 | [M - Si(CH₃)₃]⁺ | •Si(CH₃)₃ |
| 73 | [Si(CH₃)₃]⁺ | [M - Si(CH₃)₃]• |
Computational and Theoretical Investigations of 3 4 Trimethylsilyl Phenyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other fundamental properties. For a molecule like 3-[4-(trimethylsilyl)phenyl]pyridine, DFT calculations would be crucial for understanding its electronic behavior.
A primary focus of such a study would be the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic excitation properties. ias.ac.inresearcher.life A smaller gap generally implies higher reactivity.
Illustrative Data Table: Predicted Frontier Orbital Energies The following data is hypothetical and for illustrative purposes only, demonstrating typical results from a DFT calculation.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 3-Phenylpyridine (B14346) | -6.15 | -0.95 | 5.20 |
| This compound | -5.98 | -1.05 | 4.93 |
| 3-[4-(Trifluoromethyl)phenyl]pyridine | -6.45 | -1.50 | 4.95 |
This hypothetical table shows how the trimethylsilyl (B98337) group, a known electron-donating group through hyperconjugation, might raise the HOMO energy and slightly decrease the HOMO-LUMO gap compared to a simple 3-phenylpyridine, suggesting increased reactivity.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are invaluable for elucidating the step-by-step pathways of chemical reactions. These models can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and predicting its rate.
For this compound, one could model various reactions, such as its synthesis via Suzuki-Miyaura cross-coupling or its participation in subsequent functionalization reactions. For instance, theoretical studies on pyridine (B92270) radicals reacting with other molecules have successfully detailed complex reaction mechanisms. fiu.eduacs.org A similar approach could predict the most likely sites for radical attack on this compound and the energy barriers associated with those pathways.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction The following data is hypothetical and for illustrative purposes only.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |
| Electrophilic Aromatic Substitution (Ortho) | 0.0 | +25.4 | 25.4 |
| Electrophilic Aromatic Substitution (Meta) | 0.0 | +32.1 | 32.1 |
| Electrophilic Aromatic Substitution (Para) | 0.0 | +22.8 | 22.8 |
This table illustrates how calculations could predict the regioselectivity of a reaction, with the para position being the most favorable site for electrophilic attack due to its lower activation energy.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational chemistry provides essential tools for predicting the spectroscopic signatures of molecules, which is vital for confirming their identity and structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. nih.govnih.gov By computing the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structural verification. For organosilicon compounds, 29Si NMR shifts can also be predicted to confirm the silicon environment. researchgate.netmdpi.com
UV-Vis Absorption: The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands in a UV-Vis spectrum. nih.gov
Illustrative Data Table: Predicted Spectroscopic Data The following data is hypothetical and for illustrative purposes only.
Predicted 1H and 13C NMR Chemical Shifts (ppm relative to TMS):
| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| Si-(CH3)3 | 0.28 | -1.5 |
| Pyridine C2 | 8.90 | 150.2 |
| Pyridine C4 | 7.95 | 134.8 |
Predicted UV-Vis Absorption (in THF):
| Transition | λmax (nm) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|
| S0 → S1 | 285 | 0.45 | π → π* |
Analysis of Charge Distribution, Electrostatic Potential, and Aromaticity
Understanding how charge is distributed across a molecule is fundamental to predicting its intermolecular interactions and reactive sites. DFT calculations can provide detailed information on the charge distribution through various population analysis schemes (e.g., Mulliken, Natural Bond Orbital [NBO]).
A more visual and intuitive tool is the Molecular Electrostatic Potential (MEP) map. The MEP plots the electrostatic potential onto the molecule's electron density surface. rsc.org Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the lone pair on the pyridine nitrogen. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, an MEP map would clearly visualize the electronegative nitrogen atom as a site for hydrogen bonding or coordination to metal ions, while also showing the electronic landscape of the phenyl and silyl (B83357) groups.
Illustrative Data Table: Calculated NBO Atomic Charges The following data is hypothetical and for illustrative purposes only.
| Atom | NBO Charge (a.u.) |
| Pyridine N | -0.58 |
| Silicon (Si) | +1.25 |
| Phenyl C4' (ipso-Py) | -0.21 |
| Methyl H (average) | +0.15 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.
For a relatively flexible molecule like this compound, MD can explore the rotational barrier around the phenyl-pyridine bond, identifying the most stable (lowest energy) conformations.
Furthermore, MD is exceptionally well-suited for studying solvent effects. By explicitly including solvent molecules (like water, THF, or hexane) in the simulation box, one can observe how the solvent interacts with the solute and influences its conformation and dynamics. This is crucial for bridging the gap between theoretical calculations (often performed in a vacuum) and real-world experimental conditions in solution. biorxiv.org
Illustrative Data Table: Conformational Analysis and Solvent Effects The following data is hypothetical and for illustrative purposes only.
| Property | In Vacuum | In Water (Explicit Solvent) | In Hexane (Explicit Solvent) |
| Average Phenyl-Pyridine Dihedral Angle | 35.2° | 38.5° | 34.8° |
| Average Dipole Moment (Debye) | 2.1 D | 2.8 D | 2.0 D |
| Solvent Accessible Surface Area (Ų) | 350 | 335 | 352 |
This illustrative table suggests that a polar solvent like water might slightly alter the preferred conformation and significantly increase the molecule's effective dipole moment due to polarization effects.
Applications of 3 4 Trimethylsilyl Phenyl Pyridine in Non Biological Chemical Systems
Ligand Design in Homogeneous and Heterogeneous Catalysis
The nitrogen atom in the pyridine (B92270) ring of 3-[4-(trimethylsilyl)phenyl]pyridine possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to transition metal centers. This coordination is the foundation of its application as a ligand in catalysis, where it can be used to modulate the activity and selectivity of a metal catalyst.
The versatility of the pyridine moiety allows this compound to form stable complexes with a wide range of transition metals. Research has demonstrated its ability to coordinate with metals such as iridium, palladium, and even actinides, leading to complexes with distinct geometries and electronic structures.
Iridium Complexes: While extensive data on this compound is limited, its isomer, 2-[4-(trimethylsilyl)phenyl]pyridine, has been successfully used as an ancillary ligand in the synthesis of heteroleptic Iridium(III) complexes. For instance, the complex (PQ)₂Ir(TMSppy), where TMSppy is 2-[4-(trimethylsilyl)phenyl]pyridine and PQ is 2-phenylquinoline, was synthesized for applications in phosphorescent organic light-emitting diodes. Such research highlights the potential of silyl-functionalized phenylpyridines to form stable and functional iridium complexes.
Palladium Complexes: Palladium complexes featuring pyridine-based ligands are central to many catalytic processes, particularly cross-coupling reactions. The coordination of ligands like this compound to a palladium(II) center can influence the steric and electronic environment of the metal, thereby affecting the efficiency of catalytic cycles involving oxidative addition and reductive elimination steps.
Actinide Complexes: The coordination chemistry of actinides with N-heterocyclic ligands is an area of growing interest. Pyridine and its derivatives have been shown to form complexes with actinide ions like uranium and neptunium. For example, trivalent actinide precursors such as UI₃(py)₄ have been synthesized, demonstrating the affinity of pyridine ligands for these f-block elements. The functionalization with a trimethylsilylphenyl group can enhance solubility and stability in non-aqueous media, facilitating the study of these complexes.
The application of this compound as a ligand is crucial in fine-tuning the performance of metal catalysts in specific organic transformations.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for the formation of carbon-carbon bonds. The ligand bound to the palladium center plays a critical role in the reaction's success. Pyridine-containing ligands are known to be effective in these transformations. By modifying the pyridine ligand with a trimethylsilylphenyl group, it is possible to alter the electron density at the metal center, which can enhance catalytic activity and selectivity for specific substrates.
Methoxycarbonylation: This reaction involves the addition of methanol (B129727) and carbon monoxide across a double or triple bond, catalyzed typically by palladium complexes. The choice of ligand is paramount for controlling the rate and regioselectivity of the reaction. Studies on the methoxycarbonylation of trimethylsilylacetylene (B32187) have utilized palladium catalysts with phosphine-pyridine ligands, demonstrating that the pyridine moiety is a key component of effective catalytic systems. The electronic effects of the trimethylsilylphenyl substituent on a pyridine ligand could offer a strategy for optimizing such catalytic processes.
Precursor in Materials Science and Polymer Chemistry
Beyond catalysis, this compound serves as a monomer or precursor for the synthesis of advanced materials with tailored properties for applications in electronics and nanotechnology.
The presence of the reactive silyl (B83357) group and the polymerizable nature of the pyridine or phenyl rings allow for the incorporation of this compound into various polymer backbones. This can impart specific functionalities to the resulting materials.
Silylated Polymers: Silyl groups are often introduced into polymers to enhance thermal stability, improve solubility in organic solvents, and control morphological properties. For example, the synthesis of poly(p-trimethylsilyl styrene) and its block copolymers has been achieved through anionic polymerization, yielding materials with controlled molecular weights and narrow polydispersity. Incorporating a pyridine unit, as in this compound, would add a site for metal coordination or hydrogen bonding, creating functional polymers for applications in sensors or catalytic membranes.
Copolymerization: Copolymers of silyl-containing monomers, such as 4-trimethylsilyl diphenyl acetylene (B1199291) and 1-trimethylsilyl-1-propyne, have been synthesized to adjust the luminescent properties of the resulting polymers. The inclusion of a polar pyridine-containing monomer like this compound could further modify the optoelectronic properties and processability of these materials.
One of the most significant applications for materials derived from functionalized phenylpyridines is in the field of organic optoelectronics, particularly in OLEDs.
Host and Emitter Materials: Iridium(III) complexes containing phenylpyridine-type ligands are widely used as phosphorescent emitters in OLEDs due to their high quantum efficiencies. A novel red-emitting Iridium(III) complex, (PQ)₂Ir(TMSppy), which contains the isomer 2-[4-(trimethylsilyl)phenyl]pyridine, has been synthesized and demonstrated to be an effective emitter. An OLED device using this complex achieved a maximum external quantum efficiency (EQE) of 15.5%. Furthermore, when used as a red dopant in a three-component white OLED (WOLED), the device exhibited an impressive EQE of 18.1%. The trimethylsilyl (B98337) group in these complexes helps to improve volatility for vacuum deposition processes and can influence the solid-state morphology, which is crucial for device performance.
Table 1: Performance of an OLED Device Using the Isomeric Iridium Complex (PQ)₂Ir(TMSppy)
| Device Type | Maximum Emission (EL) | Maximum EQE | Doping Conc. |
|---|---|---|---|
| Red OLED | 612 nm | 15.5% | 10% |
| White OLED | - | 18.1% | - |
Data sourced from research on 2-[4-(trimethylsilyl)phenyl]pyridine.
The directional and specific interactions of the pyridine nitrogen make this compound a valuable component for designing complex supramolecular architectures.
Metal-Organic Coordination: The pyridine group can coordinate with metal ions to form well-defined metallosupramolecular structures, such as macrocycles or coordination polymers. The bulky and lipophilic trimethylsilylphenyl group can direct the self-assembly process through steric interactions and van der Waals forces, influencing the final structure and its properties.
Anion Recognition: When incorporated into larger macrocyclic structures, the pyridine and triazole motifs can act as binding sites for anions. For example, macrocycles containing bis(1,2,3-triazolyl)pyridine have been shown to bind strongly to halide and oxalate (B1200264) anions, with the binding affinity being modulated by complexation with palladium(II). The functionalization with a silylphenyl group could enhance the solubility of such receptors in less polar solvents, expanding their applicability in sensing and separation technologies.
Structure Reactivity Relationships in Derivatives and Analogs of 3 4 Trimethylsilyl Phenyl Pyridine
Systematic Substitution on the Pyridine (B92270) Ring and its Impact on Chemical Behavior
The position and electronic nature of a substituent are critical. Nucleophilic aromatic substitution on pyridines generally occurs regioselectively at the 2- and 4-positions. stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (a Meisenheimer-like complex) through resonance, which is not possible when attack occurs at the 3-position. stackexchange.com Therefore, introducing leaving groups at the 2-, 4-, or 6-positions of the 3-[4-(trimethylsilyl)phenyl]pyridine core would enable functionalization via nucleophilic substitution.
The electronic properties of substituents also play a direct role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density of the pyridine ring, which in turn affects the reactivity of the molecule and the properties of its metal complexes. For instance, in a study of iron(III) pyridinophane complexes, EWGs at the 4-position of the pyridine ring resulted in higher yields in C-C coupling reactions compared to EDGs. nih.gov This suggests that EWGs enhance the catalytic activity of the metal center by modifying its electronic properties. nih.gov Conversely, EDGs increase the basicity of the pyridine nitrogen and can enhance its ability to act as a ligand.
The steric profile of substituents also governs reactivity. Bulky groups introduced near a reaction site can hinder the approach of reagents. In the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, bulky 3-substituents were found to direct the substitution regioselectively towards the 6-position, an effect correlated with the Verloop steric parameter B1. researchgate.net
| Substituent Position | Substituent Type | Expected Impact on Chemical Behavior |
| 2- or 6- | Electron-Withdrawing (e.g., -Cl, -NO₂) | Increases susceptibility to nucleophilic aromatic substitution at that position. Decreases the basicity of the pyridine nitrogen. |
| 2- or 6- | Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases susceptibility to nucleophilic attack. Increases the basicity of the pyridine nitrogen. |
| 4- | Electron-Withdrawing (e.g., -CN, -CF₃) | Activates the ring for nucleophilic attack. Decreases nitrogen basicity. Can enhance catalytic activity in metal complexes. nih.gov |
| 4- | Electron-Donating (e.g., -NMe₂, -OMe) | Deactivates the ring towards nucleophilic attack. Increases nitrogen basicity. mdpi.com |
| 3- or 5- | Bulky Group (e.g., -tBu) | Can sterically hinder reactions at adjacent positions (e.g., 2- and 4-positions). researchgate.net |
Modulation of the Phenyl Ring Substituents and Electronic Effects
Substitution on the phenyl ring of this compound primarily influences the molecule's electronic properties through a combination of inductive and resonance effects. These effects are transmitted through the π-system and can alter the electron density on both the pyridine ring and the silyl (B83357) group.
The impact of a substituent on the phenyl ring is often dictated by its electronic nature (electron-donating or electron-withdrawing) and its position relative to the pyridine and trimethylsilyl (B98337) groups. In studies of other aryl-containing compounds, it has been shown that EWGs like chloro (-Cl) or fluoro (-F) groups on a phenyl ring can improve the efficiency of certain reactions, such as the inhibition of monoamine oxidase (MAO). nih.gov Conversely, EDGs like methyl (-CH₃) can enhance different activities. nih.gov
Interestingly, the influence of substituents is not always transmitted through the bonding framework. Computational studies on substituted benzenes have shown that substituent effects on cation/π interactions are primarily governed by through-space electrostatic interactions rather than polarization of the π-system. nih.gov This implies that even without direct conjugation, a substituent on the phenyl ring can influence interactions occurring near the pyridine ring. The shielding effect of the phenyl ring, which can influence the chemical shifts of nearby protons in NMR spectroscopy, is not significantly altered by substituents, though a slight trend is observable where EWGs cause downfield shifts and EDGs cause upfield shifts. nih.gov
| Substituent (on Phenyl Ring) | Hammett Constant (σp) | Expected Electronic Effect on the Molecule |
| Nitro (-NO₂) | +0.78 | Strong electron-withdrawal via resonance and induction; decreases electron density on both rings. |
| Cyano (-CN) | +0.66 | Strong electron-withdrawal, primarily inductive. |
| Chloro (-Cl) | +0.23 | Inductively withdrawing, weakly donating by resonance. nih.gov |
| Hydrogen (-H) | 0.00 | Reference standard. |
| Methyl (-CH₃) | -0.17 | Weakly electron-donating via induction and hyperconjugation. nih.gov |
| Methoxy (-OCH₃) | -0.27 | Inductively withdrawing, but strongly electron-donating via resonance. |
| Dimethylamino (-NMe₂) | -0.83 | Strongly electron-donating through resonance. |
Variation of the Organosilicon Moiety and its Influence on Properties
The trimethylsilyl (TMS) group is a versatile functional group that influences the properties of the parent molecule through both steric and electronic effects. Varying this organosilicon moiety can be used to fine-tune the compound's stability, lipophilicity, and electronic profile. Silicon-containing compounds are integral to various fields, from organic synthesis to functional materials. nih.gov
The TMS group is known for its steric bulk and its electronic character, which includes σ-donation and potential interaction with π-systems through σ-π conjugation. Replacing the methyl groups on the silicon atom with larger alkyl groups (e.g., triethylsilyl, TES; tert-butyldimethylsilyl, TBDMS) would primarily increase the steric hindrance around that end of the molecule. This could influence intermolecular packing in the solid state and affect the accessibility of the nearby phenyl and pyridine rings to reagents or solvents.
The electronic nature of the substituents on the silicon atom also plays a crucial role. In a study on the electronic structure of siloles (silacyclopentadienes), it was found that substituents on the ring silicon atom could significantly modify the molecule's properties. semanticscholar.org For example, σ-π conjugation between the silyl group and a tetrapyrrole π-system has been shown to lower the LUMO energy levels of the molecule. This suggests that changing the substituents on the silicon in this compound could modulate the energy levels of its frontier molecular orbitals. Theoretical studies on silacyclopropylidenoids have shown that substituents like -H, -CH₃, -SiH₃, -CN, -OH, and -NH₂ on the silicon-containing ring system lead to different molecular stabilities and electronic structures. researchgate.net
| Organosilicon Moiety | Key Feature | Potential Influence on Properties |
| Trimethylsilyl (-SiMe₃) | Standard reference | Moderate steric bulk, electron-donating. |
| Triethylsilyl (-SiEt₃) | Increased steric bulk | Higher lipophilicity, greater steric hindrance. |
| tert-Butyldimethylsilyl (-SiMe₂tBu) | Significant steric bulk | Provides high steric protection, increased stability to certain reagents. |
| Triphenylsilyl (-SiPh₃) | Electronic and steric effects | Increased π-system, significant steric hindrance, potential for altered electronic interactions. |
| Silanol (-Si(OH)₃) | Hydrophilic | Drastically increases polarity and potential for hydrogen bonding. |
| Silyl Ether (-Si(OR)₃) | Reactive handle | Can be used as a precursor for other functional groups or materials. |
Comparative Spectroscopic and Electronic Characterization of Analogs
A comparative analysis of analogs of this compound using various spectroscopic techniques provides direct insight into the electronic and structural changes induced by substitutions. Key methods include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) absorption spectroscopy.
IR Spectroscopy: This technique is useful for identifying the presence of specific functional groups introduced as substituents (e.g., -C≡N stretch for a cyano group, -NO₂ stretches for a nitro group). The vibrational frequencies of the pyridine and phenyl ring C-C and C-H bonds may also shift slightly in response to the electronic effects of substituents. For instance, in studies of metal-carbonyl complexes, the C-O stretching frequency (ν(CO)) is a well-established probe of the electronic properties of other ligands in the complex. rsc.orgresearchgate.net
UV-Vis Spectroscopy: The electronic absorption spectra of these compounds are dominated by π-π* transitions within the aromatic rings. Substitution on either the pyridine or phenyl ring can shift the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. EDGs typically cause a bathochromic (red) shift, while EWGs may cause a hypsochromic (blue) shift, depending on the nature of the transition. rsc.org Comparing the spectra of different analogs allows for a systematic evaluation of how structural modifications affect the electronic energy levels.
The table below summarizes hypothetical, yet expected, spectroscopic data for representative analogs based on principles observed in similar compounds. researchgate.netrsc.org
| Analog | Key Modification | Expected ¹H NMR Shift (Pyridine H's) | Expected UV-Vis λ_max |
| Parent Compound | None | Reference shifts | Reference λ_max |
| 4'-Nitro Phenyl Analog | -NO₂ on phenyl ring | Minor downfield shift | Red-shifted due to extended conjugation |
| 4-Amino Pyridine Analog | -NH₂ on pyridine ring | Significant upfield shift | Red-shifted (bathochromic shift) |
| Triethylsilyl Analog | -SiEt₃ group | Minimal change | Minimal change |
| 2-Chloro Pyridine Analog | -Cl on pyridine ring | Downfield shift of remaining pyridine H's | Minor shift |
Emerging Research Directions and Future Prospects for 3 4 Trimethylsilyl Phenyl Pyridine Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of 3-[4-(trimethylsilyl)phenyl]pyridine and its derivatives has traditionally relied on established cross-coupling methodologies. However, ongoing research is focused on developing more efficient, sustainable, and scalable synthetic routes.
Key among the current synthetic strategies are palladium-catalyzed cross-coupling reactions, which form the carbon-carbon bond between the pyridine (B92270) and phenyl rings. The most common of these include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyridine with an arylboronic acid or ester. For the synthesis of this compound, this would typically involve the reaction of 3-bromopyridine (B30812) with 4-(trimethylsilyl)phenylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govmdpi.com
Negishi Coupling: In this approach, an organozinc reagent is coupled with an organic halide. wikipedia.orgorganic-chemistry.orgorgsyn.org The synthesis of the target molecule could be achieved by reacting a 3-halopyridine with a 4-(trimethylsilyl)phenylzinc halide, or vice versa, in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgorgsyn.org
Sonogashira Coupling: While typically used for forming carbon-carbon triple bonds, variations of this reaction can be adapted for the synthesis of biaryl compounds. mdpi.orgnih.gov
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-Halopyridine | 4-(Trimethylsilyl)phenylboronic acid | Palladium-based |
| Negishi Coupling | 3-Halopyridine | 4-(Trimethylsilyl)phenylzinc halide | Palladium or Nickel-based |
Expansion into Advanced Catalytic Systems
The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a candidate for use as a ligand in catalysis. Research is moving towards incorporating this and similar molecules into more sophisticated catalytic systems.
The future in this area lies in the design of chiral derivatives of this compound for asymmetric catalysis. Additionally, immobilizing catalysts derived from this compound onto solid supports could lead to the development of highly reusable and environmentally friendly heterogeneous catalysts. The trimethylsilyl (B98337) group could also be exploited as a reactive site for anchoring the catalyst to the support.
The applications of this compound in catalysis can be categorized as follows:
Homogeneous Catalysis: Derivatives of this compound can serve as ligands for transition metals such as palladium, ruthenium, and iron. nih.goved.ac.uk The electronic properties of the ligand, which can be tuned by the trimethylsilyl group, can influence the activity and selectivity of the metal center in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond formation. nih.goved.ac.uknih.govresearchgate.net
Organocatalysis: While less explored, the pyridine nitrogen could be quaternized to form pyridinium (B92312) salts that may act as organocatalysts for a range of organic reactions.
Exploration of New Applications in Functional Materials
The photophysical properties of aromatic and heteroaromatic compounds make them ideal candidates for use in functional organic materials. The unique electronic structure of this compound makes it a promising building block for materials with applications in organic electronics. nih.govsigmaaldrich.comsemanticscholar.orgresearchgate.net
Future research will likely focus on incorporating this compound into more complex molecular designs to fine-tune the emission color, efficiency, and lifetime of OLEDs. The development of solution-processable materials based on this scaffold could lead to low-cost, large-area fabrication of electronic devices. Furthermore, the exploration of its use in other organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is a promising research direction. nih.govsigmaaldrich.comsemanticscholar.org
A significant area of application for derivatives of this compound is in organic light-emitting diodes (OLEDs). researchgate.netossila.com For instance, iridium(III) complexes containing substituted 2-phenylpyridine (B120327) ligands are known to be highly efficient phosphorescent emitters. A notable example is the complex tris[4-methyl-2-(4'-trimethylsilylphenyl)pyridine]iridium(III), which has been utilized in high-efficiency green-emitting OLEDs. nih.gov The trimethylsilyl group can enhance the volatility and solubility of the complex, facilitating device fabrication, and can also influence the electronic properties of the material. nih.gov
| Application Area | Role of this compound | Potential Advantages |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Ligand for phosphorescent metal complexes | Tunable emission properties, improved processability |
| Conjugated Polymers | Monomeric building block | Enhanced solubility and stability |
Deeper Mechanistic Understanding Through Advanced Computational Studies
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules at the atomic level. Advanced computational studies on this compound can provide valuable insights that can guide the design of new synthetic routes, catalysts, and materials.
The future of computational studies in this area will involve the use of more sophisticated theoretical models to accurately predict excited-state properties and reaction dynamics. Machine learning and artificial intelligence could also be employed to accelerate the discovery of new materials and catalysts based on the this compound scaffold by screening large virtual libraries of compounds.
Key areas where computational studies can make a significant impact include:
Electronic Structure Analysis: Density Functional Theory (DFT) calculations can be used to understand the electronic properties of this compound, such as its molecular orbital energies and charge distribution. This information is crucial for predicting its behavior as a ligand and its photophysical properties. researchgate.net
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of the synthetic reactions used to prepare this compound, as well as the catalytic cycles of metal complexes derived from it.
Photophysical Property Prediction: Time-dependent DFT (TD-DFT) and other advanced methods can be used to predict the absorption and emission spectra of materials containing the this compound moiety, aiding in the design of new materials for OLEDs and other optoelectronic applications. northwestern.eduutoronto.carsc.org
Integration into Multicomponent Systems and Complex Architectures
The development of complex molecular architectures with tailored properties is a major goal in modern chemistry. The trifunctional nature of this compound (with reactive sites on the pyridine ring, the phenyl ring, and the silyl (B83357) group) makes it an excellent candidate for incorporation into multicomponent systems and complex architectures. ethz.chnih.govresearchgate.netresearchgate.netnih.gov
Looking ahead, the use of this compound in the programmed self-assembly of intricate supramolecular structures is a fascinating prospect. The development of "smart" materials based on these architectures, which can respond to external stimuli, is another exciting avenue of research. Furthermore, the incorporation of this molecule into covalent organic frameworks (COFs) could lead to new porous materials with applications in gas storage and separation.
Examples of how this compound can be integrated into larger systems include:
Multicomponent Reactions: This compound or its precursors can be used in multicomponent reactions to rapidly assemble complex molecules in a single synthetic step. nih.govnih.gov
Supramolecular Chemistry: The pyridine unit can participate in hydrogen bonding and metal coordination, enabling the self-assembly of large, ordered supramolecular structures.
Metal-Organic Frameworks (MOFs): Functionalized derivatives of this compound can be used as organic linkers for the construction of MOFs. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net These porous materials have potential applications in gas storage, separation, and catalysis. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[4-(Trimethylsilyl)phenyl]pyridine?
- Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated pyridine precursor. For example, trimethylsilyl-substituted phenylboronic acids can be coupled with 3-bromopyridine derivatives under palladium catalysis. Modifications may include protecting group strategies for the pyridine nitrogen and purification via column chromatography to isolate the product .
- Key Considerations : Air-sensitive intermediates (e.g., boronic acids) require inert atmosphere handling. Reaction monitoring by thin-layer chromatography (TLC) or LC-MS is recommended to track progress .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and purity. The trimethylsilyl group exhibits distinct H signals at ~0.3 ppm.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
- IR Spectroscopy : C–Si stretching vibrations (~1250 cm) and pyridine ring modes (~1600 cm) are diagnostic .
Q. How should air-sensitive intermediates be handled during synthesis?
- Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Trimethylsilyl chloride (TMSCl) or related reagents require strict anhydrous conditions. Quench reactive intermediates (e.g., Grignard reagents) with dry ice or ethanol before aqueous workup .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the photophysical properties of this compound?
- Methodological Answer : The bulky trimethylsilyl group reduces vibrational modes in the pyridyl ring, narrowing emission spectra (FWHM decreases by 3–4 nm). This is critical in designing OLED materials, where spectral purity enhances color gamut. Time-resolved photoluminescence (TRPL) can quantify excited-state lifetimes, which remain short (<1 µs) despite modifications .
- Data Insight : Substitution at the 4-position of the phenyl ring destabilizes the ligand field, altering metal-to-ligand charge transfer (MLCT) in Ir(III) complexes .
Q. What computational methods predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular dynamics simulations assess steric effects of the trimethylsilyl group on supramolecular packing. Solvent effects are incorporated via polarizable continuum models (PCM) .
Q. How can researchers resolve contradictions in spectroscopic data across studies?
- Methodological Answer : Cross-validate using multiple techniques:
- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., Cambridge Structural Database entries for related pyridines ).
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations in complex spectra.
- Elemental analysis : Confirms stoichiometry when MS data are inconclusive .
Q. What strategies optimize this compound for use in coordination complexes?
- Methodological Answer : Ligand design focuses on steric and electronic tuning. The trimethylsilyl group enhances electron density at the pyridyl nitrogen, improving binding to transition metals (e.g., Ir, Pt). Chelating effects are evaluated via cyclic voltammetry (CV) to assess metal-ligand stability constants .
Q. How is crystal packing analyzed using X-ray diffraction data?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves intermolecular interactions (e.g., π-π stacking, C–H···N hydrogen bonds). Software like OLEX2 or SHELX refines unit cell parameters. For this compound derivatives, the trimethylsilyl group disrupts planar packing, increasing lattice disorder .
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Methodological Answer : Scale-up introduces impurities from side reactions (e.g., homo-coupling). Mitigation strategies:
- Flow chemistry : Enhances heat/mass transfer for reproducible coupling reactions.
- Recrystallization : Use mixed solvents (e.g., hexane/ethyl acetate) to remove trimethylsilyl byproducts.
- HPLC : Purifies milligram-to-gram quantities with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
